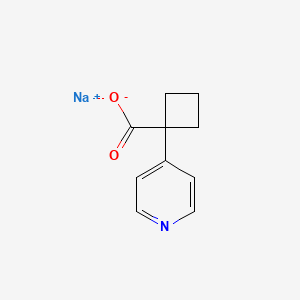
1-(ピリジン-4-イル)シクロブタン-1-カルボン酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-(pyridin-4-yl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C₁₀H₁₀NNaO₂ and a molecular weight of 199.18 g/mol . This compound is characterized by the presence of a pyridine ring attached to a cyclobutane ring, which is further connected to a carboxylate group. It is primarily used for research purposes in various scientific fields.
科学的研究の応用
Sodium 1-(pyridin-4-yl)cyclobutane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(pyridin-4-yl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the [2+2] photodimerization reaction, where functionalized cyclobutane molecules are generated . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity.
Industrial Production Methods
化学反応の分析
Types of Reactions
Sodium 1-(pyridin-4-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring.
作用機序
The mechanism of action of Sodium 1-(pyridin-4-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in various binding interactions, while the cyclobutane ring provides structural rigidity. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
類似化合物との比較
Similar Compounds
Tetrakis(pyridin-4-yl)cyclobutane: A similar compound with multiple pyridine rings attached to a cyclobutane core.
Pyridine derivatives: Compounds with similar pyridine rings but different substituents or ring structures.
Uniqueness
Sodium 1-(pyridin-4-yl)cyclobutane-1-carboxylate is unique due to its specific combination of a pyridine ring, cyclobutane ring, and carboxylate group. This unique structure allows for distinct chemical and biological properties, making it valuable for various research applications.
生物活性
Sodium 1-(pyridin-4-yl)cyclobutane-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article reviews the available literature on its biological activity, focusing on its efficacy against various pathogens, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H11NO2
- SMILES Notation : C1CC(C1)(C2=CC=NC=C2)C(=O)O
- InChIKey : JOLHBBPHSNWWQF-UHFFFAOYSA-N
Biological Activity Overview
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its activity has been evaluated against various bacterial strains, particularly those relevant in clinical settings.
Antimicrobial Activity
A high-throughput screening study reported the compound's effectiveness against Mycobacterium tuberculosis , with promising results indicating significant inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values for several analogs were assessed, showing that modifications to the structure could enhance activity while reducing cytotoxicity to human cells .
| Compound | Target Pathogen | MIC (µM) | Cytotoxicity (IC50 µM) |
|---|---|---|---|
| Sodium 1-(pyridin-4-yl)cyclobutane-1-carboxylate | M. tuberculosis | 6.9 | >80 |
| 4PP-1 | M. tuberculosis | 6.3 | >80 |
| AAP | M. tuberculosis | 23 | 27 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyridine and cyclobutane moieties can significantly impact biological activity. For instance, substituents on the pyridine ring and variations in the cyclobutane structure were systematically explored to optimize potency and selectivity against bacterial targets while minimizing toxicity .
Key Findings from SAR Studies:
- Substitutions at the 4-position of the pyridine ring generally improved antibacterial activity.
- Introduction of bulky groups tended to enhance lipophilicity, which correlated with increased membrane permeability but required careful tuning to avoid excessive cytotoxicity.
Case Studies
Several case studies have documented the compound's efficacy:
- Study on Mycobacterium tuberculosis :
- Evaluation Against Gram-positive and Gram-negative Bacteria :
特性
IUPAC Name |
sodium;1-pyridin-4-ylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.Na/c12-9(13)10(4-1-5-10)8-2-6-11-7-3-8;/h2-3,6-7H,1,4-5H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTXZMORHVXTAP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=NC=C2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














